Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate

Vue d'ensemble

Description

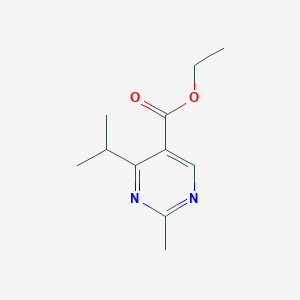

Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by its ethyl ester group at the 5-position, an isopropyl group at the 4-position, and a methyl group at the 2-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-isopropylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the 4-position or 5-position, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate is primarily recognized for its potential as a bioactive molecule. Its derivatives have been studied for various therapeutic effects, including:

- Antihyperlipidemic Agents : Compounds related to this pyrimidine derivative have shown efficacy in lowering cholesterol levels, similar to statins like Rosuvastatin. These compounds are often utilized in the formulation of drugs aimed at managing cardiovascular diseases .

- Anticancer Activity : Research indicates that pyrimidine derivatives can act as selective inhibitors for certain cancer cell lines, making them candidates for anticancer drug development. Their mechanism often involves inhibition of key enzymes or pathways critical to tumor growth .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions, including:

- Multi-component Reactions : The compound can be synthesized through one-pot reactions involving various starting materials such as aldehydes and cyanoacetates. This method allows for the efficient creation of complex structures with potential biological activity .

- Modification for Enhanced Activity : Researchers often modify the compound by introducing different substituents to enhance its pharmacological properties. For example, adding groups that improve solubility or bioavailability can significantly impact its therapeutic effectiveness .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound and its derivatives:

Mécanisme D'action

The mechanism of action of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 4-methylpyrimidine-5-carboxylate

- Ethyl 2-methylpyrimidine-5-carboxylate

- 4-Isopropyl-2-methylpyrimidine

Uniqueness

Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate is unique due to the presence of both isopropyl and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with isopropyl and methyl groups at specific positions. Its molecular formula is , with a molecular weight of approximately 219.28 g/mol.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound has been shown to modulate pathways related to:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, notably human dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. This inhibition can disrupt rapid cell growth, making it a candidate for antimicrobial and anticancer applications.

- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that are implicated in metabolic diseases and inflammation .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may inhibit histone deacetylases (HDACs), leading to reduced apoptosis and inflammation in neuronal cells.

Anti-inflammatory Actions

This compound has shown promise in modulating inflammatory responses. Its ability to interact with proteins involved in stress responses suggests potential applications in treating inflammatory disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Ethyl 4-methylpyrimidine-5-carboxylate | Structure | Antimicrobial | Lacks isopropyl substitution |

| Ethyl 2-methylpyrimidine-5-carboxylate | Structure | Antiviral | Different substitution pattern |

| Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate | Structure | Neuroprotective | Contains fluorophenyl group |

Case Studies

- Antimicrobial Activity : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated the compound's ability to inhibit DHFR, leading to significant antimicrobial effects against Gram-positive bacteria.

- Neuroprotection : In vitro studies showed that this compound reduced neuronal cell death induced by oxidative stress, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

- Inflammation Modulation : Research indicated that the compound could downregulate pro-inflammatory cytokines in cellular models, suggesting its utility in treating conditions characterized by chronic inflammation .

Propriétés

IUPAC Name |

ethyl 2-methyl-4-propan-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-5-15-11(14)9-6-12-8(4)13-10(9)7(2)3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNVLIRGOYBZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562453 | |

| Record name | Ethyl 2-methyl-4-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127957-90-8 | |

| Record name | Ethyl 2-methyl-4-(1-methylethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127957-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-4-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.